molecular formula C9H8Cl2O2 B3428916 5-Norbornene-2,3-dicarbonyl chloride, trans- CAS No. 707-80-2

5-Norbornene-2,3-dicarbonyl chloride, trans-

Cat. No.: B3428916
CAS No.: 707-80-2
M. Wt: 219.06 g/mol
InChI Key: KANQIAARVSWKKG-UHFFFAOYSA-N
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Description

5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . . This compound is characterized by its clear, colorless to yellowish liquid appearance . It is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with thionyl chloride or oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Norbornene derivative} + \text{Thionyl chloride} \rightarrow \text{5-Norbornene-2,3-dicarbonyl chloride, trans-} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of 5-Norbornene-2,3-dicarbonyl chloride, trans- is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity . The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts to form esters, often requiring a catalyst.

    Water: Hydrolyzes to form carboxylic acids.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used in the synthesis of various polymers and copolymers. It serves as a monomer in ring-opening metathesis polymerization (ROMP) to produce functionalized polymers .

Biology and Medicine: In biological research, it is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality . It is also explored for drug delivery applications due to its ability to form stable polymeric structures.

Industry: In the industrial sector, it is used in the production of high-performance coatings, adhesives, and membranes. Its reactivity with various nucleophiles makes it a valuable intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves its reactivity with nucleophiles. The compound’s acyl chloride groups readily react with nucleophiles to form covalent bonds, leading to the formation of amides, esters, or carboxylic acids . This reactivity is exploited in polymerization reactions, where it acts as a monomer to form polymer chains through covalent bonding.

Comparison with Similar Compounds

  • cis-5-Norbornene-endo-2,3-dicarboxylic acid
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • 5-Norbornene-2-carboxylic acid

Uniqueness: 5-Norbornene-2,3-dicarbonyl chloride, trans- is unique due to its trans-configuration, which imparts distinct reactivity and physical properties compared to its cis-counterparts . This configuration allows for specific polymerization and substitution reactions that are not as efficient with the cis-isomers.

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQIAARVSWKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963447
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4582-21-2, 707-80-2
Record name 5-Norbornene-2,3-dicarbonyl chloride, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004582212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC512760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Norbornene-2, trans-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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